N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-4-9(12-8-2-3-8)13-10-7(1)5-6-11-10/h1,4-6,8H,2-3H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXGZWVKPZMSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677980 | |
| Record name | N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018441-18-3 | |
| Record name | N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of cyclopropylamine and pyrrolo[2,3-B]pyridine derivatives, followed by cyclization reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
Scientific Research Applications
Medicinal Chemistry
N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine has shown promise in drug development, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in numerous cancers, making this compound a candidate for targeted cancer therapies. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cell lines .
Table 1: Biological Activity of this compound
Biological Studies
The compound's interaction with biological targets has been extensively studied. It acts as a ligand for various receptors and enzymes, showcasing potential anti-inflammatory and anticancer properties. For instance, it has been evaluated for its effects on tumor growth through inhibition of specific pathways involved in cell signaling .
Material Science
In addition to its biological applications, this compound is explored in the development of new materials. Its unique chemical structure allows it to be used as a building block for synthesizing advanced organic materials and sensors .
Case Study 1: Cancer Treatment Development
A study focused on the synthesis of derivatives of this compound demonstrated that specific modifications to the compound enhanced its binding affinity to FGFRs. This led to significant reductions in cancer cell viability in vitro, indicating its potential as a therapeutic agent against tumors associated with aberrant FGFR signaling .
Case Study 2: Enzyme Inhibition
Another investigation highlighted the compound's role as an inhibitor of phosphodiesterase enzymes (PDEs), which are critical in regulating cellular signaling pathways. The study reported that certain derivatives exhibited selective inhibition against PDE4B, suggesting their utility in treating inflammatory diseases by modulating cytokine release from macrophages .
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Structural Analogues at the 6-Amine Position
The 6-amine position of the pyrrolo[2,3-b]pyridine core is a critical site for functionalization. Key analogues include:
*Estimated based on structural analogues.
Key Observations :
- N-Cyclopropyl vs. N-Methyl : The cyclopropyl group (C₃H₅) is bulkier and more lipophilic than methyl (CH₃), which may improve membrane permeability but reduce aqueous solubility. Methyl-substituted derivatives, such as Lead 2 (C₈H₉N₃), are reported as JAK3 inhibitors, suggesting that small alkyl groups retain kinase-targeting activity .
- Bromo Substitution : Bromination at the 4-position (C₇H₆BrN₃) introduces steric and electronic effects, often used to block metabolic oxidation or enable cross-coupling reactions .
Functionalized Derivatives with Extended Moieties
- BMS-645737 : This compound incorporates a 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl group linked to a triazin-4-amine scaffold. It acts as a VEGFR2 antagonist and undergoes complex metabolism, including hydroxylation, glucuronidation, and N-acetylglucosamine conjugation .
- Lead 4 () : Features an N-isopropyl group (C₉H₁₃N₃), demonstrating that bulkier substituents can maintain inhibitory activity against JAK3, possibly due to enhanced hydrophobic interactions .
Research Findings and Implications
- JAK3 Inhibition : Derivatives like Lead 2 (N-methoxyethyl) and Lead 4 (N-isopropyl) highlight the tolerance for diverse substituents in maintaining kinase inhibitory activity .
- Metabolic Stability: Cyclopropyl groups are known to reduce oxidative metabolism in other drug candidates, suggesting that N-cyclopropyl substitution could enhance the pharmacokinetic profile of the target compound compared to analogues like N-methyl or N-acetylglucosamine-conjugated derivatives .
Biological Activity
N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a pyrrolo[2,3-b]pyridine core with a cyclopropyl substituent. This unique structure may influence its biological interactions and efficacy in various applications.
Biological Activity
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes and receptors. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in cell proliferation and differentiation processes. Such inhibition can have implications in cancer treatment by disrupting pathways involved in tumor growth .
2. Anticancer Properties
The compound has demonstrated potential as a therapeutic agent against various cancers. For instance, studies have shown its ability to inhibit kinases involved in tumor progression, making it a candidate for targeted cancer therapies . The following table summarizes key findings related to its anticancer activity:
| Study Reference | Type of Cancer | Mechanism of Action | IC50 Value |
|---|---|---|---|
| Breast Cancer | FGFR Inhibition | 0.5 µM | |
| Lung Cancer | KIF18A Inhibition | 0.03 µM | |
| Multiple Cancers | TNIK Inhibition | <1 nM |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's mechanism involves binding to active sites on enzymes and receptors, thereby inhibiting their activity and blocking signal transduction pathways essential for cell survival and proliferation .
Case Study: FGFR Inhibition
In a study focused on FGFR inhibition, this compound was found to effectively disrupt the signaling pathways that promote tumor growth. The compound exhibited an IC50 value of 0.5 µM against FGFR, indicating potent inhibitory activity.
Research Findings
Recent research has explored various aspects of this compound's biological activity:
1. Structure-Activity Relationship (SAR)
Studies have assessed the impact of structural modifications on the compound's potency. For example, the introduction of different substituents on the pyridine ring has been shown to enhance or reduce biological activity .
2. Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Research indicates moderate metabolic stability in human liver microsomes, which is essential for maintaining effective drug levels in vivo .
Q & A
Q. How do electronic effects of substituents influence synthetic yields?
- Methodological Answer : Electron-withdrawing groups (e.g., -CN, -CF) on aryl aldehydes reduce steric hindrance in MCRs, improving yields to >75%. In contrast, electron-donating groups (e.g., -OMe) may promote side reactions, necessitating lower temperatures .
Data Analysis & Contradictions
Q. How are conflicting NMR spectra resolved for tautomeric systems?
- Methodological Answer : Variable-temperature NMR (VT-NMR) distinguishes tautomers (e.g., pyrrole vs. pyridine protonation states). For example, broadening of NH peaks at elevated temperatures confirms dynamic exchange . DFT calculations (e.g., Gaussian) model tautomeric equilibria to assign signals.
Q. Why do metabolic pathways differ between in vitro and in vivo models?
- Methodological Answer : In vitro systems lack enterohepatic recirculation and phase II enzymes. For instance, taurine conjugation observed in vivo may require cofactors (e.g., ATP, CoA) absent in microsomes . Use sandwich-cultured hepatocytes to restore biliary excretion pathways.
Biological & Toxicological Profiling
Q. What assays identify off-target kinase interactions?
- Methodological Answer : Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. Counter-screening against >400 kinases detects off-target hits (e.g., VEGFR2 inhibition). Dose-response curves (IC) validate selectivity .
Q. How are reactive metabolites implicated in toxicity characterized?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
